molecular formula C17H16N4O6 B12669861 4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide CAS No. 140391-39-5

4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide

Cat. No.: B12669861
CAS No.: 140391-39-5
M. Wt: 372.3 g/mol
InChI Key: JRINMZUBOOCAEO-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide is an organic compound with the molecular formula C20H18N4O6. It is characterized by the presence of nitro groups and benzamide moieties, making it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide can be synthesized through the reaction of 4-nitrobenzoyl chloride with an appropriate amine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Formation of 4-amino-N-(2-((4-aminobenzoyl)amino)propyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes through its binding to specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(3-((4-nitrobenzoyl)amino)phenyl)benzamide
  • 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide
  • 3-Nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamide

Uniqueness

4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide is unique due to its specific substitution pattern and the presence of both nitro and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

140391-39-5

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

4-nitro-N-[2-[(4-nitrobenzoyl)amino]propyl]benzamide

InChI

InChI=1S/C17H16N4O6/c1-11(19-17(23)13-4-8-15(9-5-13)21(26)27)10-18-16(22)12-2-6-14(7-3-12)20(24)25/h2-9,11H,10H2,1H3,(H,18,22)(H,19,23)

InChI Key

JRINMZUBOOCAEO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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